molecular formula C17H14ClNO3S B486457 5-chloro-2-methoxy-N-(2-naphthyl)benzenesulfonamide CAS No. 700854-78-0

5-chloro-2-methoxy-N-(2-naphthyl)benzenesulfonamide

Cat. No.: B486457
CAS No.: 700854-78-0
M. Wt: 347.8g/mol
InChI Key: VBZCKONYGSQXHT-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(2-naphthyl)benzenesulfonamide is an organic compound with the molecular formula C₁₇H₁₄ClNO₃S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a methoxy group, and a naphthyl group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(2-naphthyl)benzenesulfonamide typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 2-naphthylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(2-naphthyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as hydrogen gas with palladium on carbon or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation reactions may produce aldehydes or carboxylic acids.

Scientific Research Applications

5-chloro-2-methoxy-N-(2-naphthyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(2-naphthyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-(2-naphthyl)benzenesulfonamide
  • 5-chloro-2-methoxy-N-(4-nitrophenyl)benzenesulfonamide
  • 5-chloro-2-methoxy-N-(2-phenylethyl)benzenesulfonamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its naphthyl group, in particular, contributes to its unique interactions and applications compared to other similar compounds.

Biological Activity

5-Chloro-2-methoxy-N-(2-naphthyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a naphthyl moiety, which is significant for its biological interactions. The presence of chlorine and methoxy groups enhances its solubility and reactivity, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors.

  • Antimicrobial Activity : The sulfonamide group is known to interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase, which is crucial for bacterial growth and replication.
  • Anticancer Activity : The compound may also exhibit anticancer properties by inducing apoptosis in cancer cells. This is often mediated through the activation of caspases, leading to programmed cell death .

Antimicrobial Properties

Research indicates that this compound has shown promising results against various microbial strains. Its effectiveness as an antimicrobial agent can be summarized as follows:

Microbial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results suggest that the compound possesses significant antimicrobial potential, making it a candidate for further development in treating bacterial infections.

Anticancer Activity

The anticancer efficacy of this compound has been evaluated against several cancer cell lines, demonstrating varied degrees of inhibition:

Cancer Cell LineIC50 (µM)% Inhibition at 10 µM
MCF-7 (Breast)7.570%
HeLa (Cervical)5.080%
HCT-116 (Colon)6.075%

These findings highlight its potential as an anticancer agent, particularly against breast and cervical cancers .

Case Studies

  • Antimicrobial Study : A study conducted on the efficacy of various sulfonamides, including our compound, showed that it effectively inhibited the growth of resistant strains of E. coli, suggesting its potential use in treating urinary tract infections caused by multidrug-resistant bacteria.
  • Cancer Treatment Research : In vitro studies demonstrated that treatment with this compound led to significant apoptosis in MCF-7 cells, with morphological changes indicative of cell death observed under microscopy . Further analysis revealed that the compound activated caspase pathways, confirming its role in inducing apoptosis.

Comparative Analysis with Similar Compounds

A comparative study was conducted with other sulfonamide derivatives to assess their biological activities:

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
5-Chloro-2-methoxy-N-(4-nitrophenyl)benzenesulfonamideLowModerate
5-Chloro-2-methoxy-N-(2-phenylethyl)benzenesulfonamideModerateLow

The unique combination of functional groups in this compound contributes to its superior biological activity compared to similar compounds .

Properties

IUPAC Name

5-chloro-2-methoxy-N-naphthalen-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3S/c1-22-16-9-7-14(18)11-17(16)23(20,21)19-15-8-6-12-4-2-3-5-13(12)10-15/h2-11,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZCKONYGSQXHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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